2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid
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Overview
Description
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid is a next-generation, water-soluble ligand primarily used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is known for its ability to dramatically accelerate reaction rates and suppress cell cytotoxicity, making it highly desirable for bio conjugation in diverse chemical biology experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid typically involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The process includes protection of amino groups, alkylation, and acylation reactions. The final product is obtained through a series of chemical reactions that ensure the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key focus in industrial production would be to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid primarily undergoes click chemistry reactions, specifically the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is highly efficient and selective, making it ideal for various applications in chemical biology.
Common Reagents and Conditions
The common reagents used in these reactions include copper (I) salts, azides, and alkynes. The reaction conditions typically involve mild temperatures and aqueous environments, which help to maintain the biocompatibility of the compound .
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are highly stable and can be used for various bio conjugation applications .
Scientific Research Applications
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid involves its role as a ligand in CuAAC reactions. The compound coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazole-linked products . This process is highly efficient and selective, making it ideal for various applications in chemical biology and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid stands out due to its water solubility, biocompatibility, and fast reaction kinetics. These properties make it more suitable for bio conjugation and other applications where cell compatibility and reaction speed are critical .
Properties
IUPAC Name |
2-[4-tert-butyl-1-(tetrazol-1-yl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-12(2,3)10-4-6-13(7-5-10,8-11(18)19)17-9-14-15-16-17/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIKWGNCAMJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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